Panthesine hydrochloride
Description
However, based on nomenclature conventions, Panthesine hydrochloride is presumed to be a local anesthetic agent structurally related to procaine or benzocaine, given the "-thesine" suffix common in such compounds. Hydrochloride salts are typically used to enhance solubility and stability in pharmaceutical formulations. Without specific data, this section remains speculative.
Properties
CAS No. |
14309-45-6 |
|---|---|
Molecular Formula |
C17H29ClN2O2 |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
[2-(diethylamino)-4-methylpentyl] 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C17H28N2O2.ClH/c1-5-19(6-2)16(11-13(3)4)12-21-17(20)14-7-9-15(18)10-8-14;/h7-10,13,16H,5-6,11-12,18H2,1-4H3;1H |
InChI Key |
IYBHACZZEOPJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CC(C)C)COC(=O)C1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Panthesine hydrochloride typically involves the reaction of pantothenic acid with specific reagents under controlled conditions. One common method includes the use of hydrochloric acid to convert pantothenic acid into its hydrochloride salt form. The reaction conditions often involve maintaining a specific temperature and pH to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for large-scale manufacturing. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The industrial production process also includes purification steps to remove any impurities and ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Panthesine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.
Scientific Research Applications
Panthesine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in studying biochemical pathways and enzyme functions.
Medicine: It is investigated for its potential therapeutic effects, including its role in metabolic processes and as a supplement.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Panthesine hydrochloride involves its conversion to pantothenic acid in the body, which is an essential component of coenzyme A. Coenzyme A is involved in various biochemical pathways, including the synthesis and oxidation of fatty acids. The molecular targets and pathways influenced by this compound include enzymes involved in these metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Analytical Methods
High-performance liquid chromatography (HPLC) and spectrophotometry are standard for quantifying hydrochloride compounds. For instance:
Table 2: Analytical Parameters for Hydrochloride Salts
| Compound | Method | Detection Wavelength (nm) | Linearity Range (mg/mL) |
|---|---|---|---|
| Ranitidine Hydrochloride | HPLC-UV | 254 | 0.1–1.0 |
| Memantine Hydrochloride | Spectrophotometry | 290 | 0.05–0.5 |
Pharmacokinetic and Clinical Profiles
- Cephalexin Hydrochloride: Exhibits higher solubility than its monohydrate form, improving absorption in skin infection treatments .
- Cetylpyridinium Chloride : A quaternary ammonium compound with broad antimicrobial activity, used in oral hygiene products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
